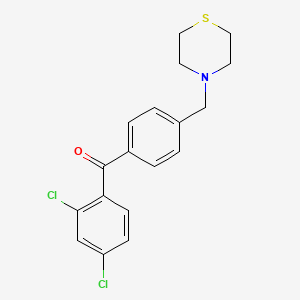
7-Chloro-1-(2-iodophenyl)-1-oxoheptane
Overview
Description
7-Chloro-1-(2-iodophenyl)-1-oxoheptane, also known as CIOP, is an organic compound with a molecular formula of C7H7ClIO. It is a white crystalline solid with a melting point of 234-235°C and is insoluble in water. CIOP is a halogenated alkyl phenyl ketone, which is a type of organic compounds that are used in a variety of applications, such as pharmaceuticals, agrochemicals, and biocides. It has been widely studied due to its potential applications in the field of medicine, chemistry, and biotechnology.
Scientific Research Applications
Molecular Structure and Reactivity Analysis
Studies on the molecular structure of related compounds have demonstrated the utility of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane in understanding chemical reactivity and synthesis pathways. For instance, the examination of the photochemical hydrogen shifts in Arylcycloheptatrienes reveals the possibilities of hydrogen 1,7 and 1,3 shifts, highlighting the compound's relevance in studying suprafacial hydrogen shifts within cycloheptatriene systems (Tezuka et al., 1970). Similarly, the regioselectivity in the catalytic hydrogenolysis of 7-Fluoro-1-phenylbicyclo[4.1.0]heptanes provides insights into the selective hydrogenolysis of cyclopropane rings, further illustrating the compound's role in advancing understanding of chemical processes (Isogai et al., 1986).
Quantum Chemical Studies
Quantum chemical studies have focused on understanding the electronic properties and reactivity of similar molecules. For example, the theoretical and experimental investigations on the molecular structure of 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, including cytotoxic studies, showcase how quantum chemical approaches can elucidate the bioactivity and chemical reactivity of such compounds. These studies underscore the compound's applicability in designing molecules with potential biological activities (Satheeshkumar et al., 2016).
Synthesis and Catalysis
The compound's utility is further observed in catalysis and synthesis research. The palladium-catalyzed hydrogenolysis and reactions involving chloro(tetraphenylporphyrinato)iron as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes demonstrate the compound's role in facilitating complex chemical reactions. These studies provide valuable insights into enhancing yields and understanding reaction mechanisms, contributing to the development of more efficient synthetic pathways (Mbuvi & Woo, 2009).
Properties
IUPAC Name |
7-chloro-1-(2-iodophenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClIO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIVSQIPRPOVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642266 | |
| Record name | 7-Chloro-1-(2-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-38-2 | |
| Record name | 7-Chloro-1-(2-iodophenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(2-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone](/img/structure/B1613851.png)
![3-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613852.png)
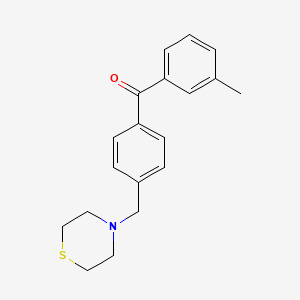
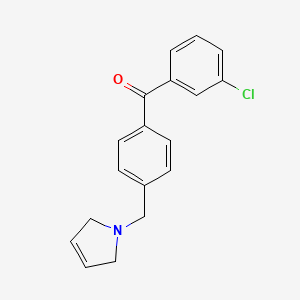

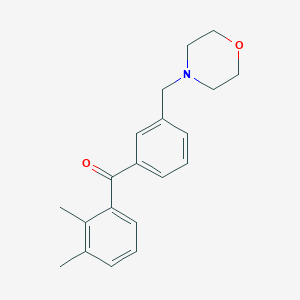
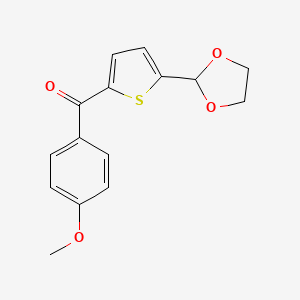
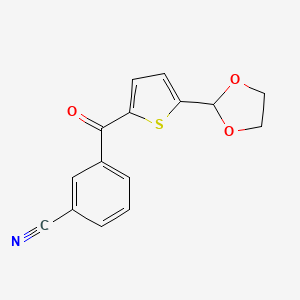
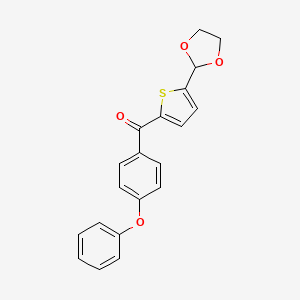

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)
![2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile](/img/structure/B1613869.png)

